molecular formula C12H11Na B14492077 sodium;cyclopenta-2,4-dien-1-ylmethylbenzene CAS No. 64065-31-2

sodium;cyclopenta-2,4-dien-1-ylmethylbenzene

Cat. No.: B14492077
CAS No.: 64065-31-2
M. Wt: 178.20 g/mol
InChI Key: QQEXCHQODGHZFH-UHFFFAOYSA-N
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Description

Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is an organosodium compound with the molecular formula C12H11Na. This compound is part of the cyclopentadienyl family, which is known for its significant role in organometallic chemistry. The cyclopentadienyl anion is a versatile ligand that forms stable complexes with various metals, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene can be synthesized by treating cyclopentadiene with sodium. The reaction typically involves heating a suspension of molten sodium in dicyclopentadiene. The process can be represented by the following reaction:

2Na+2C5H62NaC5H5+H22 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 2Na+2C5​H6​→2NaC5​H5​+H2​

In this reaction, sodium cyclopentadienide is formed, which can then be further reacted with benzyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive sodium metal and cyclopentadiene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentadienyl ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into cyclopentadienyl hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-, I-) and organometallic reagents (Grignard reagents) are frequently employed.

Major Products Formed

    Oxidation: Cyclopentadienyl ketones and alcohols.

    Reduction: Cyclopentadienyl hydrocarbons.

    Substitution: Various substituted cyclopentadienyl derivatives.

Scientific Research Applications

Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes. These complexes are valuable catalysts in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium;cyclopenta-2,4-dien-1-ylmethylbenzene involves its ability to form stable complexes with metals. The cyclopentadienyl anion acts as a ligand, coordinating with metal atoms through its π-electrons. This interaction stabilizes the metal center and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Sodium cyclopentadienide (NaCp): A closely related compound where the cyclopentadienyl anion is not substituted with a benzyl group.

    Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with iron as the central metal.

    Cyclopentadienone: An organic compound with a similar cyclopentadienyl structure but different functional groups.

Uniqueness

Sodium;cyclopenta-2,4-dien-1-ylmethylbenzene is unique due to the presence of both the cyclopentadienyl and benzyl groups. This combination enhances its reactivity and allows for the formation of more complex and diverse organometallic structures. Its ability to act as a versatile ligand makes it particularly valuable in the synthesis of novel catalysts and materials.

Properties

CAS No.

64065-31-2

Molecular Formula

C12H11Na

Molecular Weight

178.20 g/mol

IUPAC Name

sodium;cyclopenta-2,4-dien-1-ylmethylbenzene

InChI

InChI=1S/C12H11.Na/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;/h1-9H,10H2;/q-1;+1

InChI Key

QQEXCHQODGHZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[C-]2C=CC=C2.[Na+]

Origin of Product

United States

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